molecular formula C10H9BrN2O B8164469 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole

2-(4-Bromo-2-methoxyphenyl)-1H-imidazole

Cat. No.: B8164469
M. Wt: 253.09 g/mol
InChI Key: JTSKSDDLFGALSU-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a bromo and methoxy group on the phenyl ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-methoxybenzaldehyde.

    Formation of Imidazole Ring: The aldehyde is reacted with ammonium acetate and glyoxal in the presence of a suitable solvent like ethanol. The reaction is typically carried out under reflux conditions.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction Reactions: The imidazole ring can undergo reduction to form corresponding imidazolines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-(4-Amino-2-methoxyphenyl)-1H-imidazole.

    Oxidation: Formation of 2-(4-Bromo-2-hydroxyphenyl)-1H-imidazole.

    Reduction: Formation of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazoline.

Scientific Research Applications

2-(4-Bromo-2-methoxyphenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.

    Pathways: It may interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methoxyphenyl)-1H-imidazole
  • 2-(4-Fluoro-2-methoxyphenyl)-1H-imidazole
  • 2-(4-Iodo-2-methoxyphenyl)-1H-imidazole

Uniqueness

2-(4-Bromo-2-methoxyphenyl)-1H-imidazole is unique due to the presence of the bromo group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in substitution reactions, making it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-14-9-6-7(11)2-3-8(9)10-12-4-5-13-10/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSKSDDLFGALSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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